Product packaging for 5-Methyl-5-propyl-1,3-dioxane(Cat. No.:CAS No. 6301-67-3)

5-Methyl-5-propyl-1,3-dioxane

Cat. No.: B15376813
CAS No.: 6301-67-3
M. Wt: 144.21 g/mol
InChI Key: MHLPUDQXLUBKRS-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclic Acetals in Organic Chemistry

Cyclic acetals, the class of compounds to which 1,3-dioxanes belong, are of significant interest and utility in organic synthesis. thieme-connect.denumberanalytics.com They are primarily formed through the reaction of an aldehyde or a ketone with a diol, such as 1,3-propanediol (B51772) or ethylene (B1197577) glycol, typically in the presence of an acid catalyst. organic-chemistry.orgijsdr.org This reaction is reversible, and the stability of the resulting cyclic acetal (B89532) is influenced by the starting carbonyl compound and the diol used. researchgate.netyoutube.com For instance, 1,3-diols tend to form more stable acetals compared to their 1,2-diol counterparts. organic-chemistry.org

One of the most crucial applications of cyclic acetals is their role as protecting groups for carbonyl functionalities (aldehydes and ketones) and hydroxyl groups. thieme-connect.denumberanalytics.comijsdr.org Due to their general stability under basic, reductive, and oxidative conditions, they can effectively shield these functional groups from unwanted reactions while other parts of a molecule are being modified. thieme-connect.de The protecting group can then be removed under acidic conditions to regenerate the original carbonyl or hydroxyl group. thieme-connect.deyoutube.com This strategy is a fundamental tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals. thieme-connect.deijsdr.org

Beyond their use as protecting groups, the 1,3-dioxane (B1201747) structural unit is also found in various natural products. thieme-connect.de The specific arrangement and substituents on the dioxane ring can impart distinct physical and chemical properties, such as solubility and reactivity, making them versatile intermediates in organic synthesis. ontosight.ai

Historical Development and Key Milestones in 1,3-Dioxane Research

The study of 1,3-dioxanes has a rich history, with early research focusing on their synthesis and conformational analysis. The first synthesis of a 1,3-dioxane was for the protection of hydroxyl groups in carbohydrates, a development that revolutionized the field. thieme-connect.de A significant milestone in the production of 1,4-dioxane (B91453), a related isomer, was its first synthesis in 1863, with commercial-scale production beginning in 1951. itrcweb.orgitrcweb.orgitrcweb.org In the mid-1980s, production of 1,4-dioxane surged, largely due to its use as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (1,1,1-TCA). itrcweb.orgitrcweb.orgslenvironment.com

The conformational analysis of 1,3-dioxanes has been a subject of intense study, with research dating back to the mid-20th century. thieme-connect.deacs.org Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more significant diaxial interactions between substituents. thieme-connect.de This generally favors equatorial positioning of substituents at the C2 position. thieme-connect.de Seminal work in this area, such as the conformational analysis studies by Ernest L. Eliel, has provided a deep understanding of the stereochemical behavior of these rings. acs.orgacs.org

Modern synthetic methods have continued to evolve, offering more efficient and environmentally friendly routes to 1,3-dioxanes. For example, the use of catalysts like zirconium tetrachloride and iodine has enabled the chemoselective synthesis of these compounds under mild conditions. organic-chemistry.orgthieme-connect.com The Prins reaction, which involves the reaction of an aldehyde or ketone with an alkene, has also been developed as a powerful tool for constructing 1,3-dioxane rings. wikipedia.orgthieme-connect.com

Overview of 5-Methyl-5-propyl-1,3-dioxane and its Structural Class

This compound is a specific derivative of the 1,3-dioxane heterocyclic system. Its structure consists of the core six-membered ring with two oxygen atoms at positions 1 and 3. At the 5-position of this ring, both a methyl group (-CH₃) and a propyl group (-CH₂CH₂CH₃) are attached.

This compound belongs to the structural class of substituted 1,3-dioxanes. The parent 1,3-dioxane has the chemical formula C₄H₈O₂. wikipedia.org The addition of the methyl and propyl groups to the 5-position of the ring in this compound alters its molecular formula and weight, and significantly influences its physical and chemical properties.

The conformational behavior of 5-substituted 1,3-dioxanes has been a subject of specific research interest. researchgate.net The presence of substituents at the C5 position introduces additional steric and electronic interactions that affect the equilibrium between different chair and twist conformations of the ring. researchgate.net

While detailed research findings specifically on this compound are not extensively available in the provided search results, its chemistry can be inferred from the broader understanding of 5-substituted 1,3-dioxanes. For instance, the synthesis would likely involve the reaction of 2-methyl-2-propyl-1,3-propanediol (B18018) with a suitable carbonyl compound, such as formaldehyde (B43269), in the presence of an acid catalyst.

The properties of a related compound, 5-methyl-5-propyl-1,3-dioxan-2-one, which has a carbonyl group at the 2-position, have been documented. chemicalbook.comsigmaaldrich.com This compound is noted as a colorless oil and an intermediate in chemical synthesis. chemicalbook.com This suggests that this compound would also be a liquid at room temperature and possess properties amenable to its use as a solvent or synthetic intermediate.

Interactive Data Tables

Below are interactive tables summarizing key information about 1,3-Dioxane and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B15376813 5-Methyl-5-propyl-1,3-dioxane CAS No. 6301-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6301-67-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8(2)5-9-7-10-6-8/h3-7H2,1-2H3

InChI Key

MHLPUDQXLUBKRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COCOC1)C

Origin of Product

United States

Synthesis and Advanced Synthetic Methodologies of 5 Methyl 5 Propyl 1,3 Dioxane and Analogues

Fundamental Acetalization Reactions for 1,3-Dioxane (B1201747) Ring Formation

The creation of the 1,3-dioxane ring is a cornerstone of synthetic organic chemistry, often employed for the protection of carbonyl groups or 1,3-diols. thieme-connect.de The stability of the resulting cyclic acetal (B89532) under many reaction conditions makes it a valuable tool in multistep syntheses. thieme-connect.deorganic-chemistry.org

Condensation of 1,3-Diols with Aldehydes or Ketones

The most direct and fundamental method for forming the 1,3-dioxane ring is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. thieme-connect.deyoutube.com This reaction involves the formation of a cyclic acetal. In this equilibrium process, the carbonyl compound reacts with the two hydroxyl groups of the diol to form the six-membered ring and a molecule of water. youtube.com To drive the reaction toward the formation of the 1,3-dioxane, the water produced is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The reaction is versatile, allowing for the use of various substituted 1,3-diols and a wide range of aldehydes and ketones to produce a diverse array of 1,3-dioxane derivatives. thieme-connect.deacs.org For instance, the reaction of 2,2-dimethylpropane-1,3-diol with 5-bromopentan-2-one (B1266018) yields 2,5,5-trimethyl-2-(3-bromopropyl)-1,3-dioxane. thieme-connect.de

However, this method is not without its challenges. The acidic conditions required can sometimes lead to side reactions, such as the degradation of sensitive substrates or the cleavage of other acid-labile protecting groups. thieme-connect.de

Catalytic Approaches in 1,3-Dioxane Synthesis (e.g., Brønsted and Lewis Acid Catalysis)

To overcome the limitations of using strong, stoichiometric acids, various catalytic approaches have been developed. Both Brønsted and Lewis acids are effective catalysts for the synthesis of 1,3-dioxanes. organic-chemistry.orgresearchgate.net

Brønsted Acid Catalysis: Protic acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), are commonly used in catalytic amounts. organic-chemistry.orgresearchgate.net These catalysts work by protonating the carbonyl oxygen of the aldehyde or ketone, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of the 1,3-diol. wikipedia.org The use of catalytic amounts of these acids is often sufficient to promote the reaction efficiently, especially when coupled with water removal. organic-chemistry.org More recently, stronger Brønsted acids like triflimide (HNTf₂) have been shown to be effective catalysts in the formation of related dioxane structures. nih.govacs.org

Lewis Acid Catalysis: Lewis acids, such as zirconium tetrachloride (ZrCl₄) and bismuth triflate (Bi(OTf)₃), have also emerged as powerful catalysts for 1,3-dioxane synthesis. organic-chemistry.orgacs.org These catalysts function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. acs.org Lewis acid catalysis often offers advantages in terms of milder reaction conditions and higher chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org Some Lewis acid catalysts are also more tolerant to water, simplifying the reaction setup. acs.org

Catalyst TypeExamplesMode of Action
Brønsted Acid p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Triflimide (HNTf₂)Protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack. organic-chemistry.orgwikipedia.orgacs.org
Lewis Acid Zirconium tetrachloride (ZrCl₄), Bismuth triflate (Bi(OTf)₃), Tin(II) chloride (SnCl₂)Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgacs.org

Specific Synthetic Routes to 5-Methyl-5-propyl-1,3-dioxane Derivatives

The synthesis of specifically substituted 1,3-dioxanes, such as those with a 5-methyl-5-propyl substitution pattern, requires the use of appropriately substituted starting materials and tailored synthetic strategies.

Synthesis of this compound-2-ketone from 2-Methyl-2-propyl-1,3-propanediol (B18018)

5-Methyl-5-propyl-1,3-dioxan-2-one is a cyclic carbonate derivative of 2-methyl-2-propyl-1,3-propanediol. sigmaaldrich.com The synthesis of this compound involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a suitable carbonyl source that can form a carbonate, such as phosgene (B1210022) or a phosgene equivalent like trichloromethyl chloroformate. sigmaaldrich.comgoogle.com 2-Methyl-2-propyl-1,3-propanediol itself is a known compound with applications as a precursor in the synthesis of various molecules. wikipedia.org A method for synthesizing a related diester carbonate involves reacting 2-methyl-2-propyl-1,3-propanediol with trichloromethyl chloroformate in the presence of an organic amine catalyst. google.com

Targeted Synthesis of 2-(1-methylbutyl)-5-methyl-5-propyl-1,3-dioxane (Troenan)

Troenan is the commercial name for 2-(1-methylbutyl)-5-methyl-5-propyl-1,3-dioxane, a compound valued for its fragrance properties. kao.com Its synthesis involves the condensation of 2-methyl-2-propyl-1,3-propanediol with 2-methylpentanal (B94375). The 2-methyl-2-propyl-1,3-propanediol provides the 5-methyl-5-propyl substitution on the dioxane ring, while 2-methylpentanal introduces the 2-(1-methylbutyl) group at the C2 position. This reaction would typically be carried out under acidic catalysis, similar to the general methods for 1,3-dioxane formation.

Prins Reaction as a Pathway to Substituted 1,3-Dioxanes

The Prins reaction is a powerful tool in organic synthesis for the formation of various oxygen-containing heterocycles, including 1,3-dioxanes. wikipedia.org The reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org When an excess of an aldehyde, such as formaldehyde (B43269), is used in the absence of water and at low temperatures, the reaction can yield a 1,3-dioxane. wikipedia.org

The mechanism begins with the protonation of the aldehyde, which then acts as an electrophile and is attacked by the alkene, forming a β-hydroxy carbocation intermediate. This intermediate can then be trapped by another molecule of the aldehyde to form the 1,3-dioxane ring. The Prins reaction is particularly useful for synthesizing substituted 1,3-dioxanes that may be difficult to access through direct condensation of a diol and a carbonyl compound. acs.orgthieme-connect.com Recent advancements have focused on developing catalytic and asymmetric versions of the Prins reaction to afford enantioenriched 1,3-dioxanes, which are valuable synthetic building blocks. thieme-connect.comnih.gov

Novel and Emerging Synthetic Approaches to 1,3-Dioxane Derivatives

The synthesis of 1,3-dioxanes, a critical structural motif in various natural products and a valuable protecting group in organic chemistry, has evolved significantly. thieme-connect.de Traditional methods often rely on acid-catalyzed condensation of 1,3-diols with aldehydes or ketones. However, contemporary research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies. These emerging approaches prioritize the use of renewable resources, novel catalytic systems, and advanced reagents to overcome the limitations of classical methods, such as harsh reaction conditions and the use of hazardous materials. clockss.org The development of these new methodologies is crucial for applications in the pharmaceutical, cosmetic, and flavor industries, where substituted 1,3-dioxanes serve as key intermediates. ijapbc.com

Utilization of Renewable Feedstocks and Sustainable Catalytic Processes

A major thrust in modern organic synthesis is the transition from petrochemical-based feedstocks to renewable resources. The synthesis of 1,3-dioxane derivatives is at the forefront of this green revolution, with numerous strategies emerging to valorize biomass.

One prominent approach involves the use of biomass-derived platform molecules. For instance, furfural, readily obtained from lignocellulosic biomass, can be catalytically converted with ethylene (B1197577) glycol into 2-(2-Furyl)-1,3-dioxolane, a related cyclic acetal, using green catalysts like heteropoly acids. researchgate.net This highlights a pathway where biomass derivatives serve as direct precursors. Similarly, glycerol (B35011), a co-product of biodiesel production, can be reacted with formaldehyde to produce glycerol formal, which is then oxidized to yield precursors for 1,3-dioxan-5-ones. google.comgoogle.com

The concept of a circular economy is also being integrated into 1,3-dioxane synthesis through the chemical recycling of polymers. Researchers have demonstrated the depolymerization of polyoxymethylene (POM), a widely used engineering plastic, in the presence of bio-derived diols. researchgate.net This process, catalyzed by systems like bismuth triflate, breaks down the polymer and uses its formaldehyde monomer units to construct new cyclic acetals, including 1,3-dioxanes, effectively upcycling plastic waste into value-added chemicals. researchgate.net

The development of sustainable catalysts is intrinsically linked to the use of renewable feedstocks. Solid acid catalysts, in particular, offer significant advantages in terms of reusability and reduced environmental impact. Mesoporous catalysts such as ZnAlMCM-41 have shown high selectivity and activity in the Prins cyclization of olefins with formaldehyde sources to produce 1,3-dioxanes. rsc.org These catalysts are noted for their eco-friendly nature and can be recycled multiple times, making them suitable for industrial-scale production. rsc.org

Below is a table summarizing various sustainable approaches:

Table 1: Sustainable Synthetic Routes to 1,3-Dioxane Derivatives and Related Acetals
Precursor(s) Catalyst/Method Product Type Sustainability Aspect Reference(s)
Styrene, Paraformaldehyde ZnAlMCM-41 4-phenyl-1,3-dioxane Reusable solid acid catalyst rsc.org
Polyoxymethylene (POM), Bio-diols Bismuth triflate (Bi(OTf)₃) Cyclic Acetals Upcycling of plastic waste researchgate.net
Furfural, Ethylene Glycol Heteropoly Acids 2-(2-Furyl)-1,3-dioxolane Renewable feedstock, green catalyst researchgate.net
Glycerol, Formaldehyde Oxidation 1,3-dioxan-5-one precursors Valorization of biodiesel byproduct google.comgoogle.com
Isoeugenol, Formaldehyde Ion-exchange resin Substituted 1,3-dioxane Renewable feedstock, reusable catalyst acs.org

Alpha-Formylation and Reductive Conditions for Diol Precursors

A key bottleneck in the synthesis of specifically substituted 1,3-dioxanes, such as this compound, is the availability of the corresponding 1,3-diol precursor (e.g., 2-methyl-2-propylpropane-1,3-diol). A novel and efficient one-pot procedure has been developed to synthesize these crucial diols starting from α-substituted aldehydes. ijapbc.com

This methodology involves the α-formylation of an aldehyde, such as 2-phenyl propionaldehyde, by treating it with aqueous formaldehyde in the presence of a base. This step introduces a hydroxymethyl group at the α-position, forming a dialdehyde (B1249045) intermediate. Crucially, this intermediate is not isolated but is subjected to in situ reductive conditions. ijapbc.com The reduction of both aldehyde functionalities furnishes the desired substituted 1,3-diol in good yields. This diol can then be directly reacted with a ketone or an aldehyde in a subsequent step to form the final 1,3-dioxane product. ijapbc.com

This sequence provides a straightforward and scalable route to diols that are otherwise challenging to prepare, opening access to a wide array of 5,5-disubstituted 1,3-dioxanes. The process is exemplified by the synthesis of 2,2,5-trimethyl-5-phenyl-1,3-dioxane, where 2-methyl-2-phenyl propanal is first converted to the corresponding diol. ijapbc.com

Table 2: Synthesis of 1,3-Dioxanes via Alpha-Formylation and Reduction

Starting Aldehyde Reagents Intermediate Diol Acetalization Partner Final 1,3-Dioxane Product Reference(s)

Advanced Reagent and Solvent Considerations in Synthesis

The choice of reagents and solvents plays a pivotal role in the efficiency, selectivity, and environmental footprint of 1,3-dioxane synthesis. Modern approaches have moved beyond traditional mineral acids and volatile organic compounds to embrace milder, more effective, and greener alternatives.

One of the mildest methods for 1,3-dioxane formation involves the use of a trimethylsilyl (B98337) source, such as 2-(trimethylsiloxy)propane, in the presence of catalytic trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.de This system allows for the in situ silylation of the 1,3-diol, facilitating a smooth and high-yielding acetalization with aldehydes or ketones under very mild conditions (e.g., -20 °C). thieme-connect.de

The selection of the reaction medium is also critical. While some reactions proceed sluggishly in non-polar solvents like toluene, a significant rate enhancement is often observed in polar solvents. clockss.org The push for green chemistry has led to the exploration of bio-based solvents. Gluconic acid aqueous solution (GAAS), a bio-solvent, has been successfully employed as both the solvent and catalyst for the synthesis of 1,3-dioxane-4,6-dione (B14002328) derivatives. clockss.org This medium is not only effective, leading to high yields at room temperature, but it is also recyclable, offering a sustainable alternative to toxic solvents like DMF and DMSO. clockss.org Formic acid, often in combination with a tertiary amine like triethylamine, has been utilized for the selective reduction of unsaturated 1,3-dioxane-4,6-dione derivatives, demonstrating its utility as a reagent in an inert organic solvent or even without a solvent. google.com

Table 3: Comparison of Advanced Reagent and Solvent Systems

Reaction Type Catalyst/Reagent System Solvent Key Advantage(s) Reference(s)
Acetalization Trimethylsilyl trifluoromethanesulfonate (cat.), 2-(trimethylsiloxy)propane Dichloromethane Very mild conditions (-20 °C), high yields thieme-connect.de
Tandem Knoevenagel-Michael Addition Self-catalyzed Gluconic Acid Aqueous Solution (GAAS) Green, recyclable solvent/catalyst system clockss.org
Reduction of C=C bond Formic acid, Triethylamine Dimethylformamide, Acetonitrile, etc. or solvent-free Selective reduction, simple work-up google.com
Methylene (B1212753) acetal formation 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Not specified Mild and efficient for various diols organic-chemistry.org
Prins Reaction Ion-exchange resin Not specified Heterogeneous, reusable catalyst acs.org

Compound Index

Table 4: List of Chemical Compounds

Compound Name
1,3-dibromo-5,5-dimethylhydantoin
1,3-dioxane
1,3-dioxane-4,6-dione
2-(2-Furyl)-1,3-dioxolane
2-(trimethylsiloxy)propane
2,2,5-trimethyl-5-phenyl-1,3-Dioxane
2-Ethyl-5-methyl-5-phenyl-1,3-dioxane
2-isopropyl-5-methyl-5-phenyl-1,3-dioxane
2-methyl-2-phenyl propanal
2-methyl-2-propylpropane-1,3-diol
2-phenyl propionaldehyde
4-phenyl-1,3-dioxane
This compound
Acetone
Bismuth triflate
Dichloromethane
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
Ethylene glycol
Formaldehyde
Formic acid
Furfural
Gluconic acid
Glycerol
Glycerol formal
Heteropoly Acids
Isobutyraldehyde
Isoeugenol
Paraformaldehyde
Polyoxymethylene (POM)
Propionaldehyde
Styrene
Toluene
Triethylamine
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Reaction Chemistry and Transformational Pathways of 5 Methyl 5 Propyl 1,3 Dioxane Derivatives

Ring-Opening Reactions of 1,3-Dioxane (B1201747) Systems

Ring-opening reactions of 1,3-dioxanes are fundamental to their role as protecting groups, allowing for deprotection under specific conditions. These reactions typically proceed via acid catalysis, involving the formation of an oxocarbenium ion intermediate, which is then attacked by a nucleophile. researchgate.netrsc.org Reductive cleavage methods are also widely employed, providing access to partially protected diol derivatives. researchgate.netacs.org

In complex molecules with multiple functional groups, such as carbohydrates, the regioselective opening of 1,3-dioxane rings is a powerful strategy for differentiating between two hydroxyl groups. ugent.be This selectivity is often achieved by using specific reagents that favor attack at one of the two oxygen atoms, influenced by steric and electronic factors. researchgate.net For instance, the reductive opening of 4,6-O-benzylidene acetals, a common 1,3-dioxane protecting group in glucopyranosides, can be directed to yield either the 4-O-benzyl or 6-O-benzyl ether. acs.org

The choice of reagent is critical for controlling the regiochemical outcome. researchgate.net For example, using a combination of lithium aluminum hydride and aluminum trichloride (B1173362) (LiAlH₄–AlCl₃) typically results in the formation of an ether at the more sterically hindered oxygen, whereas diisobutylaluminium hydride (DIBAL-H) often leads to substitution at the less hindered oxygen. researchgate.net A systematic study on glucosidic 4,6-halobenzylidene acetals demonstrated that reagent combinations like LiAlH₄–AlCl₃ or BH₃·THF–TMSOTf selectively produced 4-O-halobenzyl ethers, while NaCNBH₃–HCl or Et₃SiH-BF₃·Et₂O yielded the 6-O-halobenzyl ether derivatives. acs.org This control is invaluable for the stepwise synthesis and modification of complex natural products. ugent.be

Table 1: Regioselectivity in Reductive Opening of 4,6-O-Benzylidene Glucopyranosides

Reagent System Major Product Regioselectivity
LiAlH₄–AlCl₃ 4-O-Benzyl Ether High (cleavage at O-6)
DIBAL-H 6-O-Benzyl Ether High (cleavage at O-4)
NaBH₃CN–TFA 4-O-Benzyl Ether Moderate to High
Et₃SiH–BF₃·OEt₂ 6-O-Benzyl Ether High

This table illustrates general regiochemical trends observed in the literature for carbohydrate-derived 1,3-dioxanes, which are analogous to the principles governing other dioxane systems.

Chemical Stability and Lability of 1,3-Dioxanes in Various Reaction Media

The stability of the 1,3-dioxane ring is highly dependent on the pH of the reaction medium. As cyclic ketals, 5,5-disubstituted 1,3-dioxanes like 5-methyl-5-propyl-1,3-dioxane are characterized by their high stability under neutral and basic conditions. thieme-connect.deorganic-chemistry.org They are resistant to attack by a wide range of nucleophiles and bases, making them effective protecting groups during reactions such as organometallic additions, saponifications, and many oxidations. thieme-connect.de

Conversely, the 1,3-dioxane moiety is labile in the presence of Brønsted or Lewis acids. thieme-connect.deorganic-chemistry.org Acid-catalyzed hydrolysis readily cleaves the ketal to regenerate the parent 1,3-diol (2-methyl-2-propyl-1,3-propanediol) and the corresponding ketone. The reaction is initiated by protonation of one of the ring oxygen atoms, followed by ring opening to form a stabilized tertiary oxocarbenium ion, which is subsequently trapped by water. The rate of hydrolysis is influenced by the substitution pattern on the ring, but generally, 1,3-dioxanes are more stable to acid hydrolysis than their five-membered 1,3-dioxolane (B20135) counterparts. organic-chemistry.org This differential stability allows for selective deprotection strategies in molecules containing both types of protecting groups.

Derivatization and Functionalization Strategies

While the primary role of 1,3-dioxanes is often protection, their parent 1,3-diols can be readily converted into other functional systems. The deprotection of this compound yields 2-methyl-2-propyl-1,3-propanediol (B18018), a versatile precursor for various heterocyclic structures.

The parent diol, 2-methyl-2-propyl-1,3-propanediol, can be converted into a cyclic carbonate, 5-methyl-5-propyl-1,3-dioxan-2-one . chemicalbook.combldpharm.comsimsonpharma.com This transformation is typically achieved by reacting the diol with phosgene (B1210022), a phosgene equivalent like triphosgene, or by transesterification with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a suitable catalyst. These cyclic carbonates are valuable intermediates in polymer chemistry and can serve as precursors for other functional groups. The specific compound mentioned, 5-methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one, represents a more complex derivative where further functionalization would follow the creation of the basic cyclic carbonate structure.

Similarly, the 1,3-diol obtained from deprotecting this compound can react with phosphorus reagents to form 1,3,2-dioxaphosphorinanes. These phosphorus-containing heterocycles are significant in coordination chemistry as ligands for transition metal catalysts and in the synthesis of biologically active compounds. The reaction of 2-methyl-2-propyl-1,3-propanediol with phosphorus trichloride (PCl₃) in the presence of a base would yield a 2-chloro-5-methyl-5-propyl-1,3,2-dioxaphosphorinane, which can be further derivatized at the phosphorus center.

Reaction Mechanisms of Dioxane-Based Transformations

The key reaction mechanism for transformations involving the 1,3-dioxane ring is the acid-catalyzed cleavage. The process begins with the protonation of one of the ethereal oxygen atoms by an acid (Brønsted or Lewis). This is followed by the cleavage of a carbon-oxygen bond to generate a resonance-stabilized oxocarbenium ion. This cation is a key intermediate that dictates the outcome of the reaction.

In a hydrolysis (deprotection) reaction, the oxocarbenium ion is attacked by water. Subsequent proton transfers lead to the formation of a hemiacetal, which then breaks down to release the original carbonyl compound and the 1,3-diol.

In regioselective ring-opening reactions, the oxocarbenium ion is attacked by a different nucleophile, such as a hydride ion (from a reducing agent) or an organometallic reagent. researchgate.netacs.org The regioselectivity of this attack—that is, which of the two original C-O bonds is ultimately cleaved—is governed by a combination of factors:

Steric Hindrance : Nucleophiles may preferentially attack the less sterically encumbered carbon atom.

Electronic Effects : The stability of the potential transition states can influence the reaction pathway.

Chelation Control : In complex systems like carbohydrates, Lewis acids can coordinate to multiple oxygen atoms, creating a rigid conformation that directs the incoming nucleophile to a specific site. researchgate.net

These mechanistic principles allow for the predictable and controlled manipulation of the 1,3-dioxane ring in synthetic chemistry.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Methyl 5 Propyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and stereochemistry of a compound.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 5-Methyl-5-propyl-1,3-dioxane is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including the proximity of electronegative oxygen atoms and the conformational arrangement of the dioxane ring.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation. In a symmetrically 5,5-disubstituted dioxane, the four protons on the ring at positions 4 and 6 would be chemically equivalent, as would the two protons at position 2. This would lead to three sets of signals for the ring protons. However, the presence of the methyl and propyl groups at the C5 position introduces asymmetry that can lead to more complex splitting patterns.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
H-2 (CH₂)~4.7-4.9Singlet or AB quartet
H-4, H-6 (2 x CH₂)~3.6-4.0Complex multiplet
Propyl-CH₂~1.2-1.4Triplet
Propyl-CH₂~1.3-1.5Sextet
Propyl-CH₃~0.9Triplet
Methyl-CH₃~0.8-1.0Singlet

Note: These are estimated values based on known data for similar 1,3-dioxane derivatives. Actual experimental values may vary.

The coupling constants (J values) between adjacent non-equivalent protons provide valuable information about the dihedral angles and thus the stereochemistry of the molecule. For instance, the coupling between axial and equatorial protons on the dioxane ring would differ significantly.

¹³C NMR for Carbon Skeleton and Chemical Shifts

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-2 (O-CH₂-O)~93-95
C-4, C-6 (O-CH₂)~65-70
C-5 (Quaternary)~30-35
Propyl-CH₂~35-40
Propyl-CH₂~15-20
Propyl-CH₃~14
Methyl-CH₃~20-25

Note: These are estimated values based on known data for 1,3-dioxane and its alkyl-substituted derivatives. docbrown.info Actual experimental values may vary.

Heteronuclear NMR (e.g., ³¹P NMR for Phosphorylated Derivatives)

While there is no direct evidence in the searched literature for the synthesis and ³¹P NMR analysis of phosphorylated derivatives of this compound, this technique would be invaluable if such derivatives were prepared. ³¹P NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing organophosphorus compounds. If, for example, a phosphate (B84403) group were attached to the propyl chain, ³¹P NMR would confirm its presence and provide information about its electronic environment.

Multi-dimensional NMR Techniques (e.g., J-resolved NMR, 1D TOCSY, J-HMBC)

To unambiguously assign all proton and carbon signals and to fully elucidate the complex coupling networks, multi-dimensional NMR techniques are essential.

J-resolved NMR: This two-dimensional technique separates chemical shifts and coupling constants onto different axes, simplifying the analysis of complex multiplets in the ¹H NMR spectrum.

1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the identification of all protons within a spin system. For instance, irradiation of one proton on the propyl chain would reveal the signals of all other protons in that chain.

J-HMBC (J-resolved Heteronuclear Multiple Bond Correlation): This powerful 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the methyl and propyl groups to the C5 position of the dioxane ring and for assigning the quaternary carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Elucidation of Molecular Structure via Fragmentation Patterns (EI-MS/MS, CI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would be expected at m/z 158.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of 1,3-dioxanes is often initiated by the cleavage of the C-O bonds or by the loss of substituents. Common fragmentation pathways for this compound could include:

Loss of a propyl radical (•C₃H₇): This would result in a fragment ion at m/z 115.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 143.

Ring opening and subsequent fragmentation: Cleavage of the dioxane ring can lead to various smaller fragments. For example, the loss of formaldehyde (B43269) (CH₂O, 30 amu) or other neutral molecules is a common pathway for 1,3-dioxanes. docbrown.info

Tandem Mass Spectrometry (MS/MS):

To gain more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. This allows for the establishment of fragmentation pathways and provides greater confidence in the structural assignment.

Chemical Ionization (CI-MS):

Chemical Ionization is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺ at m/z 159). This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds.

The infrared spectrum of this compound is characterized by absorption bands that confirm the presence of its core functional groups. The most prominent of these are the C-H and C-O stretching and bending vibrations. docbrown.info

The presence of the methyl and propyl groups, along with the methylene (B1212753) groups of the dioxane ring, gives rise to strong C-H stretching absorptions in the region of 2850 to 2960 cm⁻¹. pressbooks.pub Additionally, C-H bending or scissoring vibrations for these saturated hydrocarbon portions are typically observed between 1450 and 1470 cm⁻¹. lumenlearning.comlibretexts.org

The defining feature of the 1,3-dioxane ring system is the presence of two ether linkages. The C-O stretching vibrations of cyclic ethers produce strong and characteristic bands in the fingerprint region of the IR spectrum. For 1,3-dioxane and its derivatives, these C-O stretching bands are typically observed in the range of 1070 to 1140 cm⁻¹ and around 940 cm⁻¹. docbrown.info The absence of significant absorptions in other regions, such as the broad O-H stretching band around 3400 cm⁻¹ or the strong C=O stretching band around 1700 cm⁻¹, confirms the absence of hydroxyl or carbonyl functional groups. pressbooks.pubmasterorganicchemistry.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
C-H (Alkyl)Bending (Scissoring)1450 - 1470
C-O (Cyclic Ether)Stretching1070 - 1140
C-O (Cyclic Ether)Stretching~940

This table presents generalized expected absorption ranges for the functional groups present in this compound based on typical values for related compounds.

X-ray Diffraction Analysis

In this chair conformation, the substituents at the C5 position, in this case, a methyl and a propyl group, will occupy specific spatial orientations. Research on compounds such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveals that substituents on the 1,3-dioxane ring can be situated in either axial or equatorial positions. nih.gov The precise bond lengths and angles within the dioxane ring are influenced by the nature of the substituents.

Based on data from related 5,5-disubstituted-1,3-dioxane structures, the following table presents representative bond parameters that are expected to be very similar in this compound.

Bond Expected Bond Length (Å)
C-O~1.43
C-C (ring)~1.52
C-C (substituent)~1.54
Bond Angle Expected Bond Angle (°)
O-C-O~111
C-O-C~112
O-C-C~109
C-C-C (ring)~110

This table provides expected bond parameters for this compound based on crystallographic data from structurally similar 5,5-disubstituted-1,3-dioxane derivatives.

The combination of these spectroscopic and analytical techniques provides a detailed and unambiguous structural elucidation of this compound, confirming its covalent framework and three-dimensional shape.

Advanced Applications and Role in Organic and Materials Synthesis

Strategic Use as Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent undesired side reactions. The 1,3-dioxane (B1201747) moiety is a well-established protecting group for carbonyl compounds, such as aldehydes and ketones, by converting them into cyclic acetals. organic-chemistry.orgthieme-connect.de This protection is typically achieved through the acid-catalyzed reaction of the carbonyl compound with a 1,3-diol. organic-chemistry.org In the context of 5-Methyl-5-propyl-1,3-dioxane, the core structure is derived from the reaction of a carbonyl compound with 2-methyl-2-propyl-1,3-propanediol (B18018).

The stability of the 1,3-dioxane ring is a key attribute. It is generally robust under basic, reductive, and oxidative conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. thieme-connect.de The presence of the methyl and propyl groups at the 5-position of the dioxane ring can influence the steric environment around the acetal (B89532), potentially affecting its formation and cleavage rates, as well as its stability towards certain reagents.

The deprotection of the 1,3-dioxane to regenerate the carbonyl functionality is typically accomplished under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org Various methods have been developed for this purpose, including the use of catalytic amounts of iodine, indium(III) trifluoromethanesulfonate (B1224126), or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.org The choice of deprotection conditions can be tailored to be mild enough to not affect other acid-sensitive groups within a complex molecule.

While specific research detailing the use of this compound as a protecting group is limited, the principles governing the application of 1,3-dioxanes are well-documented and directly applicable. The stability and selective removal of this protecting group make it a valuable tool in the synthetic chemist's arsenal (B13267) for the assembly of complex molecular architectures.

Role as Synthetic Intermediates in the Construction of Complex Molecules

Beyond its role as a protecting group, this compound and its derivatives can serve as versatile synthetic intermediates in the construction of more complex molecules. The 1,3-dioxane ring can be viewed as a stable precursor to a 1,3-diol, which can be unmasked at a later synthetic stage. This strategy is particularly useful in multi-step syntheses where the presence of free hydroxyl groups would interfere with planned transformations.

Derivatives of this compound have been noted in the literature as intermediates in various synthetic pathways. For instance, compounds like 5-Methyl-2-(pentan-2-yl)-5-propyl-1,3-dioxane and 2-Dimethylcyclohexenyl-5-methyl-5-propyl-1,3-dioxane are recognized chemical substances, indicating their role in specific synthetic preparations. epa.gov The synthesis of such derivatives often involves the condensation of 2-methyl-2-propyl-1,3-propanediol with different aldehydes or ketones, creating a diverse set of building blocks. ontosight.ai

In the synthesis of bioactive molecules, the 1,3-dioxane scaffold has been employed to create potent and selective agonists for serotonin (B10506) receptors. nih.gov While not the specific compound of focus, this research highlights the utility of the 1,3-dioxane core in medicinal chemistry for the development of new therapeutic agents. nih.gov The synthesis of these complex molecules often involves the initial formation of a substituted 1,3-dioxane, followed by further functionalization. researchgate.net

The strategic use of this compound as a synthetic intermediate allows for the controlled introduction of a 1,3-diol unit, which is a common motif in many natural products and pharmaceuticals. This approach provides a robust method for building molecular complexity in a stepwise and controlled manner.

Applications in Polymer Chemistry and Materials Science

The utility of this compound extends into the realm of polymer chemistry and materials science, where its derivatives serve as valuable monomers and building blocks for a variety of functional materials.

Utilization as Monomers for Specialized Polymers (e.g., Alkyne-Functionalized Polycarbonates)

A notable application of a derivative of this compound is in the synthesis of specialized polymers. Specifically, 5-Methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one is an alkyne-functionalized cyclic carbonate monomer that can undergo ring-opening polymerization (ROP) to produce alkyne-functionalized polycarbonates. sigmaaldrich.comsigmaaldrich.com

The presence of the pendant alkyne groups in the resulting polymer is highly significant as it allows for post-polymerization modification through highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. sigmaaldrich.comsigmaaldrich.com This enables the straightforward introduction of a wide array of functionalities onto the polymer backbone, tailoring the material's properties for specific applications, including the attachment of biomolecules. sigmaaldrich.comsigmaaldrich.com

The polymerization of this monomer can be catalyzed by various organocatalysts, affording polycarbonates with controlled molecular weights and narrow polydispersity. The table below summarizes the key properties of this monomer.

PropertyValueReference
IUPAC Name Propargyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate sigmaaldrich.com
CAS Number 945841-51-0 sigmaaldrich.com
Molecular Formula C₉H₁₀O₅ sigmaaldrich.com
Molecular Weight 198.17 g/mol sigmaaldrich.com
Form Powder or chunks sigmaaldrich.com
Color Colorless to pale yellow sigmaaldrich.com

The development of such functional monomers is a significant advancement in creating "smart" or functional polymers with precisely engineered properties. Another related monomer, 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one , contains a pendant allyl group suitable for thiol-ene click chemistry, further expanding the scope of functional biodegradable polymers that can be synthesized. sigmaaldrich.com

Building Blocks for Resins (e.g., Polyester (B1180765) Resins)

While direct evidence for the use of this compound in the synthesis of polyester resins is not prominent in the literature, the corresponding diol, 2-methyl-2-propyl-1,3-propanediol , which would be formed upon hydrolysis of the dioxane, is a potential monomer for polycondensation reactions.

Polyester resins are typically synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives. rsc.org The incorporation of a diol like 2-methyl-2-propyl-1,3-propanediol into a polyester backbone would introduce specific properties to the resulting resin. The methyl and propyl substituents would impart increased hydrophobicity and could disrupt chain packing, leading to a lower glass transition temperature and increased flexibility compared to polyesters made from linear diols.

The general reaction for the formation of a polyester from a diol and a dicarboxylic acid is as follows:

n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]n + 2n H₂O

In this context, "R" would represent the -CH₂-C(CH₃)(C₃H₇)-CH₂- group derived from 2-methyl-2-propyl-1,3-propanediol. The properties of the final polyester resin could be fine-tuned by the choice of the dicarboxylic acid comonomer.

Catalysis in Chemical Synthesis (e.g., Catalyst Carriers)

Currently, there is a lack of specific information in the scientific literature detailing the use of this compound as a catalyst or a catalyst carrier. The application of this particular compound in the field of catalysis does not appear to be a common or reported practice.

However, from a broader perspective, the 1,3-dioxane scaffold has been investigated in the design of ligands for catalytic applications. For example, functionalized 1,3-dioxanes can serve as chiral auxiliaries or as backbones for the construction of bidentate or multidentate ligands that can coordinate to metal centers and influence the stereochemical outcome of catalytic reactions. The steric and electronic properties of the dioxane ring and its substituents can play a crucial role in the activity and selectivity of the resulting catalyst. While this provides a potential avenue for future research, it is important to note that such applications have not been specifically documented for this compound.

Environmental Transformation and Occurrence from a Chemical Perspective

Formation as Byproducts in Industrial Chemical Processes (e.g., Resin Manufacturing)

5-Methyl-5-propyl-1,3-dioxane has been identified as a potential byproduct in industrial settings, particularly in processes involving the synthesis of resins and related polymers. The formation of 1,3-dioxane (B1201747) structures is a well-established chemical reaction known as acetalization. This reaction typically involves the acid-catalyzed condensation of an aldehyde or a ketone with a 1,3-diol.

In the context of industrial manufacturing, the presence of specific precursors under acidic conditions can lead to the unintended synthesis of this compound. The likely precursors for this compound are 2-methyl-2-propyl-1,3-propanediol (B18018) and an aldehyde, such as formaldehyde (B43269) or other short-chain aldehydes, which are commonly used in the production of various resins, including polyesters and polyurethanes. The reaction mechanism involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from the hydroxyl groups of the diol, leading to the formation of a stable six-membered ring structure.

While direct documentation of this compound as a byproduct is not extensively reported in public literature, incidents involving structurally similar compounds underscore this formation pathway. For instance, odor events in drinking water have been traced back to the presence of 2,5,5-trimethyl-1,3-dioxane (B1280139) (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD), which were identified as byproducts from resin manufacturing plants. nih.gov These occurrences highlight the potential for various substituted 1,3-dioxanes, including this compound, to be generated and released into the environment through industrial wastewater streams.

The synthesis of various 1,3-dioxane derivatives for different industrial applications is common, and the same chemical principles apply to their unintentional formation. organic-chemistry.orgresearchgate.net For example, the synthesis of 2-methyl-2-propyl-1,3-propanediol, a potential precursor, is a known industrial process. google.comwikipedia.org

Table 1: Potential Industrial Sources and Precursors for this compound

Industrial ProcessPotential PrecursorsChemical Reaction
Resin Manufacturing (Polyesters, Polyurethanes)2-methyl-2-propyl-1,3-propanediol, Formaldehyde (or other aldehydes)Acid-catalyzed acetalization
Chemical Synthesis2-methyl-2-propyl-1,3-propanediol, Aldehydes/KetonesAcetal (B89532) Formation

Chemical Transformation and Fate in Aquatic and Terrestrial Environments

Once released into the environment, the persistence and transformation of this compound are governed by its chemical properties and the prevailing environmental conditions.

In Aquatic Environments:

Based on the behavior of related dioxane compounds, this compound is expected to be relatively persistent in water. The 1,3-dioxane ring is generally stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, the acetal linkage can be susceptible to hydrolysis, which would break the ring and revert the compound to its precursor diol and aldehyde. The rate of this hydrolysis is dependent on pH and temperature.

The water solubility of this compound will influence its distribution in the water column. Information on the closely related compound 1,4-dioxane (B91453) indicates a high degree of miscibility with water and a low potential for adsorption to sediment, suggesting that this compound would likely remain dissolved in the water phase and be transported with water flow. itrcweb.org

Biodegradation of 1,4-dioxane is known to be slow and often requires specific microbial populations and aerobic conditions. itrcweb.orgnih.gov It is plausible that this compound exhibits similar resistance to biodegradation, potentially leading to its long-term persistence in aquatic systems.

In Terrestrial Environments:

In soil and groundwater, the fate of this compound is also linked to its water solubility and low potential for adsorption to organic matter. This suggests a high mobility in soil, with a tendency to leach into groundwater rather than binding to soil particles. itrcweb.org Once in groundwater, its persistence is likely to be similar to that in surface water, with slow degradation rates.

Volatilization from soil and water surfaces may occur, but the low Henry's Law constant of similar compounds like 1,4-dioxane suggests this is not a primary removal mechanism from aquatic systems. itrcweb.org

Table 2: Predicted Environmental Fate of this compound

Environmental CompartmentDominant ProcessPredicted Outcome
Surface WaterHydrolysis (acidic conditions), Advection/DispersionPersistence under neutral/alkaline pH, transport with water flow
GroundwaterLeaching, Advection/DispersionHigh mobility, potential for plume formation
SoilLeachingLow retention in soil, transport to groundwater
AtmospherePhotolysisPotential for degradation by hydroxyl radicals (based on related compounds)

Research Methodologies for Detection and Characterization in Environmental Matrices

The detection and quantification of trace levels of this compound in complex environmental samples such as water, soil, and industrial effluents require sensitive and specific analytical techniques.

Gas Chromatography/Mass Spectrometry (GC/MS):

The primary analytical method for the identification and quantification of volatile and semi-volatile organic compounds, including dioxane derivatives, is Gas Chromatography coupled with Mass Spectrometry (GC/MS). This technique separates individual compounds in a mixture based on their volatility and interaction with a stationary phase in the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. For quantitative analysis, the instrument is calibrated with a known standard of this compound.

Sample Preparation and Pre-concentration Techniques:

Due to the typically low concentrations of environmental contaminants, a pre-concentration step is often necessary to increase the analyte concentration to a level detectable by the GC/MS.

Purge and Trap (P&T): This is a widely used technique for extracting volatile organic compounds (VOCs) from water and soil samples. kemolab.hrresearchgate.netteledynelabs.comifremer.frgcms.cz An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated, desorbing the analytes into the GC/MS for analysis. This method is highly effective for compounds with low to moderate water solubility and a relatively high vapor pressure.

Closed-Loop Stripping Analysis (CLSA): CLSA is another dynamic headspace technique used for the extraction of semi-volatile organic compounds from water. nih.govresearchgate.netnih.govsci-hub.se Air is circulated in a closed loop through the water sample and a small sorbent trap. Over time, the organic compounds are stripped from the water and concentrated on the trap. The trap is then solvent-extracted or thermally desorbed for GC/MS analysis. CLSA is particularly useful for detecting odorous compounds at very low concentrations.

Table 3: Analytical Methods for the Detection of this compound

Analytical TechniquePrincipleApplicationAdvantages
Gas Chromatography/Mass Spectrometry (GC/MS)Separation based on volatility and mass-to-charge ratio of ionized compounds.Identification and quantification of volatile and semi-volatile organic compounds.High sensitivity, high selectivity, provides structural information for confirmation.
Purge and Trap (P&T)Extraction of volatiles from a matrix by an inert gas stream and concentration on a sorbent trap.Pre-concentration of VOCs from water and soil samples.Effective for a wide range of volatile compounds, automated systems are available.
Closed-Loop Stripping Analysis (CLSA)Continuous stripping of semi-volatiles from a water sample in a closed system with concentration on a sorbent trap.Trace-level analysis of odorous and semi-volatile compounds in water.High concentration factor, suitable for large sample volumes.

Future Research Directions and Perspectives in 5 Methyl 5 Propyl 1,3 Dioxane Chemistry

Exploration of Novel and Stereoselective Synthetic Pathways

The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.org For 5-Methyl-5-propyl-1,3-dioxane, this would involve the reaction of an appropriate aldehyde or formaldehyde (B43269) source with 2-methyl-2-propyl-1,3-propanediol (B18018). Future research will likely focus on developing more efficient and stereoselective methods.

Key research objectives could include:

Asymmetric Catalysis: The development of chiral catalysts (both Brønsted and Lewis acids) to control the stereochemistry at the C2 position when an aldehyde other than formaldehyde is used, leading to diastereomerically enriched products.

Enzyme-Catalyzed Synthesis: Utilizing enzymes for the acetalization reaction could offer high selectivity under mild, environmentally friendly conditions.

Prins Reaction Modifications: Investigating modern variations of the Prins reaction to construct the 5,5-disubstituted 1,3-dioxane (B1201747) core with high stereocontrol from different starting materials.

Advanced Computational Design and Prediction of Reactivity and Conformation

The conformational behavior of 1,3-dioxanes has been a subject of intense study. thieme-connect.de Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. thieme-connect.de The presence of two oxygen atoms, however, introduces unique stereoelectronic effects, such as the anomeric effect, which influences substituent preferences. thieme-connect.deacs.org

Future computational studies on this compound will be crucial for:

Conformational Analysis: Accurately predicting the preferred conformation and the energy barriers between different forms, such as the chair and twist-boat. researchgate.netacs.org For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net

Reactivity Prediction: Using Density Functional Theory (DFT) and other ab initio methods to model reaction pathways, predict sites of reactivity, and understand the influence of the 5-methyl and 5-propyl groups on the electronic structure of the ring. researchgate.net

NMR Chemical Shift Prediction: Computational methods can aid in the structural elucidation of new derivatives by accurately predicting 1H and 13C NMR chemical shifts for different stereoisomers. acs.org

Table 1: Calculated Energy Differences for Parent 1,3-Dioxane Conformers

Conformer ComparisonMethodEnergy Difference (kcal/mol)Reference
Chair vs. 2,5-TwistHF4.67 ± 0.31 researchgate.net
Chair vs. 2,5-TwistDFT5.19 ± 0.8 researchgate.net
1,4-Twist vs. 2,5-TwistHF1.36 ± 0.12 researchgate.net
1,4-Twist vs. 2,5-TwistDFT1.0 researchgate.net

Development of New Derivatization Strategies for Advanced Materials

The 1,3-dioxane structure is a versatile scaffold. While often used as a protecting group in organic synthesis, it can also be incorporated into larger molecules to create advanced materials. thieme-connect.de The 5,5-disubstituted pattern in this compound provides a rigid, spiro-like center that can be exploited.

Future research in this area could focus on:

Polymer Science: Using derivatives of this compound as monomers for polymerization. For instance, converting the propyl group to a functional handle (e.g., an alcohol or alkyne) would allow its incorporation into polyesters, polycarbonates, or polyurethanes. researchgate.netsigmaaldrich.com The rigid dioxane core could enhance thermal stability and modify mechanical properties. nih.gov

Recyclable Polymers: Investigating the acid-labile nature of the ketal linkage for creating chemically recyclable polymers. nih.gov Materials built with this unit could be designed to depolymerize back to their constituent monomers under specific acidic conditions, promoting a circular economy. researchgate.netnih.gov

Liquid Crystals: Exploring how the rigid structure of this compound derivatives could be used to design new liquid crystalline materials. researchgate.net

In-depth Mechanistic Studies of 1,3-Dioxane Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations. For 1,3-dioxanes, acid-catalyzed hydrolysis and ring-opening reactions are of primary importance. researchgate.netresearchgate.net

Future mechanistic investigations should aim to:

Elucidate Hydrolysis Pathways: Detail the step-by-step mechanism of acid-catalyzed hydrolysis of this compound, identifying the rate-determining steps and the influence of the 5,5-disubstitution on reaction kinetics.

Study Ring-Opening Reactions: Explore regioselective ring-opening reactions, for example, using Lewis acids, to yield valuable mono-protected 1,3-diol derivatives. researchgate.net The presence of methyl and propyl groups at the C5 position will influence the stability of any potential cationic intermediates.

Investigate Rearrangements: Study potential intramolecular rearrangements under various conditions, which could lead to the formation of other heterocyclic systems. researchgate.net

Investigation of Emerging Environmental Transformation Pathways

The environmental fate of cyclic ethers and related compounds is an area of growing concern. itrcweb.org While data on 1,4-dioxane (B91453) is more prevalent, understanding the environmental behavior of 1,3-dioxane derivatives is also critical. researchgate.netacs.orgcdc.gov Some 1,3-dioxane derivatives have been identified as odorous compounds in surface and drinking water, originating from industrial sources. researchgate.netnih.gov

Future research should focus on:

Biodegradation Studies: Identifying microorganisms capable of metabolizing this compound and elucidating the enzymatic pathways involved. This is crucial for assessing its persistence in soil and water.

Abiotic Degradation: Quantifying the rates of abiotic transformation processes such as hydrolysis under environmentally relevant pH conditions and photolysis in atmospheric and aquatic environments.

Transport and Fate Modeling: Developing models to predict how this compound might move through different environmental compartments, considering its physical and chemical properties. itrcweb.org

Integration with Flow Chemistry and Sustainable Chemical Manufacturing

The shift towards greener and more sustainable chemical processes is a major driver of innovation. ijsdr.orgresearchgate.net Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and easier scalability. nih.govresearchgate.net

The application of flow chemistry to this compound could involve:

Continuous Synthesis: Designing a continuous flow reactor for the acid-catalyzed synthesis of this compound. acs.org This would allow for precise control over reaction time, temperature, and stoichiometry, potentially leading to higher yields and purity. researchgate.netnih.gov

Immobilized Catalysts: Using packed-bed reactors with solid-supported acid catalysts, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. vapourtec.com

Telescoped Reactions: Developing multi-step flow syntheses where this compound is generated and then used in a subsequent reaction without isolation, improving process efficiency. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-5-propyl-1,3-dioxane, and what catalytic conditions optimize yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves acid-catalyzed condensation reactions. For example, 1,3-dioxanes are commonly synthesized by reacting diols (e.g., 1,3-propanediol) with ketones or aldehydes in the presence of Brønsted or Lewis acid catalysts like toluenesulfonic acid. Reaction conditions often include refluxing solvents (e.g., toluene) with azeotropic water removal using a Dean-Stark apparatus to drive the reaction to completion . Alkylation strategies, such as those used for 5-acyl-1,3-dioxane derivatives, can also be adapted by introducing propyl groups via nucleophilic substitution or alkylation agents under controlled conditions .

Q. How can NMR spectroscopy and X-ray crystallography be applied to determine the conformational dynamics of this compound?

  • Methodological Answer : Conformational analysis of 1,3-dioxane derivatives is routinely performed using 1H^1H and 13C^{13}C NMR spectroscopy to identify axial/equatorial substituent orientations and chair/boat conformations. For example, in 5-methyl-2,2-diphenyl-1,3-dioxane, NMR coupling constants and chemical shifts revealed a chair conformation with equatorial methyl groups. X-ray crystallography provides definitive structural validation, as demonstrated in studies of similar compounds, where crystallographic data confirmed chair conformations and substituent spatial arrangements .

Q. What common functional group transformations are feasible for this compound, and under what conditions?

  • Methodological Answer : The 1,3-dioxane ring undergoes reactions such as:

  • Oxidation : Controlled oxidation with agents like KMnO4_4 can convert substituents to carboxylic acids or ketones.
  • Reduction : LiAlH4_4 or NaBH4_4 reduces carbonyl groups to alcohols.
  • Substitution : Nucleophilic agents (e.g., Grignard reagents) replace leaving groups under anhydrous conditions.
    Solvent choice (e.g., DMSO) significantly impacts reaction rates, as seen in nitro-substituted derivatives where DMSO lowers activation barriers by stabilizing transition states .

Advanced Research Questions

Q. What computational approaches are used to model the thermal decomposition pathways of this compound derivatives, and how do substituents affect activation energies?

  • Methodological Answer : Density Functional Theory (DFT) and RI-MP2 calculations are employed to map Gibbs energy profiles for decomposition. For 5-nitro-5-R-1,3-dioxanes, computational studies revealed a single-stage decomposition mechanism with activation free energies (~297.7 kJ·mol1^{-1}) for R = methyl. Substituents like bromine or nitro groups alter reaction feasibility, with solvent effects (e.g., DMSO) lowering energy barriers by up to 80-fold for methyl derivatives . Table 2 in computational studies provides comparative activation energies for different substituents .

Q. How does solvent choice, particularly polar aprotic solvents like DMSO, influence the reaction kinetics of this compound in decomposition reactions?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity critically stabilize transition states. For 5-methyl-5-nitro-1,3-dioxane, DMSO reduces activation barriers via solvation effects, accelerating decomposition rates by >80× compared to non-polar solvents. In contrast, bromine-substituted derivatives show negligible solvent stabilization, highlighting substituent-dependent solvent interactions . Kinetic studies using Arrhenius plots and solvent parameter correlations (e.g., Kamlet-Taft) are recommended for quantifying these effects.

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